molecular formula C13H9Cl2NO3 B2828804 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 339024-25-8

5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No. B2828804
CAS RN: 339024-25-8
M. Wt: 298.12
InChI Key: FKEMRYXMRMEKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid” is a chemical compound with the molecular weight of 298.12 . It is also known by the synonym "5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid" . The compound is typically stored at temperatures between 28°C .

Scientific Research Applications

Enantioselective Reductions

Chiral bridged macrocyclic 1,4-dihydropyridines, synthesized from pyridine-3-5-dicarboxylic acid, have been explored for their potential in enantioselective reductions. These compounds, including variations synthesized from valine and other amino acids, demonstrate the ability to reduce activated carbonyl compounds to their corresponding alcohols with varying degrees of enantiomeric excess. This process highlights the compound's role in the synthesis of chiral molecules, crucial for pharmaceutical applications (Talma et al., 1985).

Catalytic Decarboxylative Coupling

Research on the catalytic decarboxylative coupling of acrylic acids with unsaturated oxime esters has shown that α,β-unsaturated carboxylic acids can provide substituted pyridines with high regioselectivity. This reaction pathway, facilitated by Rh(III) catalysis, underscores the versatility of carboxylic acids as traceless activating groups for synthesizing pyridine derivatives (Neely & Rovis, 2014).

Molecular Complexation Studies

The compound has been utilized in studying the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. These studies reveal insights into the microenvironment effects on complexation behavior, offering a foundational understanding for designing molecular recognition systems and sensors (Zimmerman, Wu, & Zeng, 1991).

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in synthesizing various biologically active molecules, such as thiazole carboxylic acids. A study demonstrated a rapid synthetic method for producing chloro-2-oxo-butyric acid ethyl ester, highlighting the compound's role in streamlining the production of valuable chemical entities (Yuanbiao et al., 2016).

Coordination Polymers and Materials Science

properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c14-9-3-1-8(2-4-9)6-16-7-10(15)5-11(12(16)17)13(18)19/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEMRYXMRMEKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

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